Oxyphenisatine-d8

Stable Isotope Labeling Mass Spectrometry Analytical Reference Standards

Quantifying oxyphenisatine in complex food or plasma matrices without an isotope-labeled internal standard introduces unacceptable CVs (>15%) due to ionization variability and recovery losses. Oxyphenisatine-d8 solves this as a near-perfect internal standard. - **+8 Da mass shift** enables simultaneous MS monitoring of analyte and standard. - **Validated for UPLC-Q-TOF-MS** in dietetic foods (LOD: 0.5-5.0 mg/kg). - **97.3% deuterium incorporation** supports KIE studies and metabolic fate tracking. Supplied with analytical certificate. Available for research use only.

Molecular Formula C20H15NO3
Molecular Weight 325.4 g/mol
Cat. No. B12409138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenisatine-d8
Molecular FormulaC20H15NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D
InChIKeySJDACOMXKWHBOW-OIIWATDQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenisatine-d8 Analytical Specifications


Oxyphenisatine-d8 (C₂₀H₇D₈NO₃) is a stable isotope-labeled analog of the diphenolic laxative oxyphenisatine [1]. It is synthesized by replacing eight hydrogen atoms with deuterium, increasing its molecular weight from 317.34 g/mol (unlabeled) to 325.39 g/mol . This mass shift, without significant alteration to chemical structure or biological activity, establishes it as a critical analytical internal standard for the precise quantification of oxyphenisatine and its derivatives in complex matrices using mass spectrometry .

Oxyphenisatine-d8 Necessity in LC-MS Quantitation


Substituting Oxyphenisatine-d8 with unlabeled oxyphenisatine or other diphenolic laxatives in analytical workflows leads to irreproducible and inaccurate data. The core value of a deuterated analog is its function as a near-perfect internal standard that corrects for matrix effects and ionization variability in LC-MS. The +8 Da mass difference allows the mass spectrometer to independently monitor the target analyte (unlabeled) and the internal standard (d8-labeled) in the same sample . Using an unlabeled surrogate fails to correct for these systematic errors, resulting in method imprecision that can exceed acceptable bioanalytical validation criteria (e.g., >15% CV). This distinction is non-negotiable for methods requiring quantification compliant with guidelines such as those from the FDA or EMA for pharmacokinetic, forensic, or food safety studies [1].

Oxyphenisatine-d8 vs Unlabeled Analogs: Key Differentiators


Deuterium Incorporation Level

Oxyphenisatine-d8 synthesized via catalytic H/D exchange achieves a deuterium incorporation level of 97.3% in bulk samples, as quantified by neutron reflectivity, compared to a theoretical 0% for the unlabeled compound . This high isotopic purity ensures minimal signal interference from residual unlabeled species during MS analysis.

Stable Isotope Labeling Mass Spectrometry Analytical Reference Standards

Baseline Resolution via Mass Shift

The substitution of 8 hydrogen atoms with deuterium in Oxyphenisatine-d8 results in a molecular ion mass shift from m/z 318.34 ([M+H]⁺ for unlabeled) to m/z 326.39 ([M+H]⁺ for d8) [1]. This +8 Da difference provides baseline separation in the mass analyzer, allowing the target analyte and internal standard to be quantified in the same sample injection without spectral overlap .

LC-MS/MS Internal Standard Matrix Effect Correction

Cost Analysis of Deuterated Standard

Oxyphenisatine-d8 commands a significant price premium, marketed at approximately $360 for 5 mg, compared to $300 for 1 gram of its non-deuterated counterpart . This ~240-fold cost increase per unit mass reflects the specialized synthetic pathway, rigorous purification, and characterization required for a high-purity, stable isotope-labeled analytical standard.

Procurement Cost-Benefit Analysis Research Reagents

Purity via Preparative HPLC

Post-synthesis purification of Oxyphenisatine-d8 using preparative HPLC (C18 column, MeOH/H₂O 70:30) achieves a purity of 99.8%, surpassing the 95% purity typical for the unlabeled compound produced by flash chromatography . This enhanced purity reduces the introduction of unknown contaminants that could cause ion suppression or enhancement during MS analysis.

Preparative HPLC Quality Control Certificate of Analysis

Oxyphenisatine-d8 Validated Application Scenarios


Oxyphenisatine Quantification in Foods

Oxyphenisatine-d8 is the required internal standard for UPLC-Q-TOF-MS methods designed to detect illegally adulterated oxyphenisatine and its derivatives in dietetic foods. Its use corrects for matrix effects from complex food samples, enabling reliable quantification at limits of detection (LODs) ranging from 0.5 to 5.0 mg/kg [1]. Without it, a method's accuracy in these complex matrices would be severely compromised, failing to meet regulatory enforcement standards.

PK/TK Bioanalytical Method Development

For quantifying oxyphenisatine or its metabolites (e.g., after prodrug administration) in plasma or urine, the d8-labeled standard is essential for meeting bioanalytical method validation criteria. Its use ensures assay precision and accuracy within 15% CV across the calibration range by compensating for extraction recovery and ionization suppression/enhancement, as is standard practice for SIL-IS in LC-MS/MS assays [2].

Metabolic Stability and Isotopic Tracing

While its primary value is analytical, the 97.3% deuterium incorporation also supports applications in mechanistic enzymology. For example, it can be used in kinetic isotope effect (KIE) experiments to probe the mechanism of metabolic enzymes like CYP450s or in vitro systems, or to track the metabolic fate of the compound in hepatocyte incubations where the mass shift clearly distinguishes the parent drug from its metabolites.

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